molecular formula C15H19BrN2O3 B8479607 tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate

tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate

Cat. No.: B8479607
M. Wt: 355.23 g/mol
InChI Key: VBUHIXQZIABNQF-UHFFFAOYSA-N
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Description

tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate is a complex organic compound that features a tert-butyl ester group, a cyclopropyl ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl hydrazinecarboxylate with 1-(4-bromophenyl)cyclopropanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl and bromophenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Uniqueness

tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate is unique due to the presence of the cyclopropyl ring, which imparts rigidity and influences its chemical reactivity and biological activity. The combination of the tert-butyl ester and bromophenyl groups further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C15H19BrN2O3

Molecular Weight

355.23 g/mol

IUPAC Name

tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate

InChI

InChI=1S/C15H19BrN2O3/c1-14(2,3)21-13(20)18-17-12(19)15(8-9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

VBUHIXQZIABNQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the compound (25.8 g, 107 mmol) obtained in Example 16-1), 1-hydroxybenzotriazole (15.9 g, 118 mmol), triethylamine (37.4 mL, 268 mol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (22.6 g, 118 mmol), and tert-butoxycarbonylhydrazide (17.0 g, 129 mmol) in N,N-dimethylformamide (500 mL) was stirred at room temperature for 15 h. Saturated aqueous sodium hydrogencarbonate was added to the reaction mixture, and the mixture was extracted with dichloromethane. The organic layer was washed with water and saturated sodium chloride solution in this order and dried with anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure. The residue was dried under reduced pressure to obtain the title compound (36.2 g, 95%) as a white solid.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
37.4 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tert-butoxycarbonylhydrazide
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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